molecular formula C17H18O B12545876 Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- CAS No. 866108-82-9

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-

Cat. No.: B12545876
CAS No.: 866108-82-9
M. Wt: 238.32 g/mol
InChI Key: VCHRWCSOUVPNQM-IRXDYDNUSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name [(1R,2R)-2-phenylcyclopropyl]methoxymethylbenzene reflects its stereochemical configuration and functional groups. Key structural features include:

  • A central cyclopropane ring with (1R,2R) stereochemistry, confirmed by the SMILES notation C1[C@H]([C@@H]1C2=CC=CC=C2)COCC3=CC=CC=C3.
  • A methoxymethyl bridge connecting the cyclopropane to a benzene ring.
  • A second phenyl group attached to the cyclopropane’s C2 position.

The molecule’s three-dimensional conformation is stabilized by hyperconjugative interactions between the cyclopropane’s bent bonds and adjacent π-systems, a phenomenon observed in strained cyclic systems. X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy would typically resolve the spatial arrangement of substituents, though such data are not publicly available for this specific compound.

Historical Context of Cyclopropane-Containing Aromatic Derivatives

Cyclopropane derivatives have intrigued chemists since August Freund’s 1881 synthesis of cyclopropane itself. Early studies focused on the ring’s unusual strain energy (27.6 kcal/mol) and reactivity, but interest shifted to functionalized analogs in the late 20th century. The integration of cyclopropanes into aromatic systems, as seen in this compound, emerged from efforts to exploit:

  • Conformational rigidity for stabilizing transition states in asymmetric catalysis.
  • Electronic modulation via hyperconjugation between cyclopropane σ-bonds and aromatic π-clouds.
  • Steric bulk to control molecular recognition in host-guest systems.

The specific combination of a methoxymethyl linker and chiral cyclopropane in this compound likely originated from synthetic methodologies developed for enantioselective cyclopropanation, such as transition-metal-catalyzed reactions or biocatalytic approaches.

Significance of Chiral (1R,2R) Configuration in Cyclopropyl Systems

The (1R,2R) configuration imposes distinct spatial and electronic effects:

  • Stereoelectronic stabilization : The staggered arrangement of substituents minimizes torsional strain while allowing σ→π* conjugation between cyclopropane C–C bonds and the adjacent benzene rings.
  • Enantioselective interactions : In drug discovery, chiral cyclopropanes often exhibit superior target binding compared to flat aromatic systems. For example, the (1R,2R) configuration in cilostazol analogs enhances phosphodiesterase III inhibition.
  • Synthetic versatility : Chiral cyclopropanes serve as precursors to complex architectures via ring-opening reactions or cross-coupling, though the methoxymethyl group in this compound may hinder such transformations.
Property Value/Description Source
Molecular formula C₁₇H₁₈O
Molecular weight 238.32 g/mol
SMILES C1C@HCOCC3=CC=CC=C3
Stereochemistry (1R,2R)

Properties

CAS No.

866108-82-9

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

[(1R,2R)-2-phenylcyclopropyl]methoxymethylbenzene

InChI

InChI=1S/C17H18O/c1-3-7-14(8-4-1)12-18-13-16-11-17(16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1

InChI Key

VCHRWCSOUVPNQM-IRXDYDNUSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=CC=C2)COCC3=CC=CC=C3

Canonical SMILES

C1C(C1C2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Direct alkylation of benzene with methoxy-methyl halides (e.g., ClCH₂OMe) using AlCl₃ as a catalyst. However, this method often lacks regioselectivity and may require directing groups.

Nucleophilic Aromatic Substitution

  • Nitration/Reduction Sequence :
    Nitrobenzene derivatives are reduced to aniline intermediates, which undergo diazotization and Sandmeyer reactions to install halogens. Halogens are then displaced by methoxy-methyl groups via SNAr.
    Example :
    $$ \text{Nitrobenzene → Reduction → Aniline → Diazotization → Bromination → SNAr with CH₃OCH₂⁻} $$.

Suzuki-Miyaura Coupling

Aryl boronic acids react with methoxy-methyl-substituted aryl halides under palladium catalysis. This method ensures regioselectivity but requires pre-functionalized starting materials.

Synthesis of Chiral Cyclopropane Intermediates

The (1R,2R)-configured cyclopropane is synthesized via:

Cyclopropanation of Styrenes

  • Reagents : TsCHN₂ (tosylhydrazide) or diazomethane derivatives.
  • Conditions : Argon atmosphere, silica gel chromatography for purification.
  • Outcome : Cyclopropane rings with high enantiopurity (e.g., 99% ee for 1-(((1R,2R)-2-(tert-butoxy)cyclopropyl)sulfonyl)-4-methylbenzene).

Epoxidation and Ring-Opening

Epoxides (e.g., epichlorohydrin) react with cyanide or amines to form cyclopropane derivatives. This method is used in patents for synthesizing related cyclopropane carboxamides.

Coupling Cyclopropane to Benzene

The cyclopropane and benzene moieties are linked via:

Ullmann Coupling

Copper-mediated coupling of aryl halides with cyclopropane-bearing amines or boronic acids. This method is effective for forming biaryl structures.

Grignard Reagents

Cyclopropane-containing Grignard reagents react with aryl halides. For example, magnesium insertion into aryl bromides followed by reaction with cyclopropane electrophiles.

Protection/Deprotection Strategies

Methoxy groups are often introduced late-stage to avoid interference with earlier steps:

  • Benzyl Protection : Hydroxymethyl groups are protected as benzyl ethers, then deprotected via hydrogenolysis.
  • Methyl Ethers : Direct methylation of phenolic OH groups using methyl iodide and bases (e.g., NaH).

Chiral Resolution Techniques

Racemic mixtures of cyclopropane intermediates are resolved via:

  • Diastereomeric Salt Formation : Crystallization with chiral acids (e.g., s-mandelic acid) to separate enantiomers.
  • Chiral Chromatography : HPLC using columns like CHIRALCEL OJ-H.

Key Challenges and Solutions

Challenge Solution
Low stereoselectivity Use chiral catalysts (e.g., copper complexes) or asymmetric cyclopropanation
Poor regioselectivity Directing groups (NO₂, SO₃H) or Friedel-Crafts alkylation with excess reagent
Side reactions in coupling One-pot synthesis with single solvents (e.g., toluene) to minimize isolation

Industrial-Scale Methods

Patents describe continuous synthesis for related compounds:

  • One-Pot Reactions : Sequential cyclopropanation, hydrolysis, and coupling in a single solvent (e.g., toluene).
  • Catalyst Recycling : Manganese chloride or Pd/C catalysts reused to reduce costs.

Analytical Characterization

Critical for confirming structure and stereochemistry:

  • 1H NMR : δ 7.81 (d, J = 6.50 Hz, aromatic), 2.84 (ddd, cyclopropane CH).
  • HPLC : CHIRALCEL OJ-H column for enantiomer separation.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related benzene derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- 147410-54-6 C₁₇H₁₈O 238.32 Chiral cyclopropane, methoxymethyl group, stereochemical rigidity.
Benzene, 1-(2,2-dicyclopropylethenyl)-4-methoxy- 95101-83-0 C₁₅H₁₈O 214.30 Non-chiral, dicyclopropylethylene substituent, methoxy group.
Benzene, 1-(methoxymethoxy)-3-[2-(methoxymethoxy)propyl]-, (R)- 138691-30-2 C₁₃H₂₀O₄ 240.30 Methoxymethoxy groups, chiral center, higher oxygen content.
Benzene, 1,2-dimethoxy- 91-16-7 C₈H₁₀O₂ 138.16 Simple dimethoxy substitution, no cyclopropane.
Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy 80853-85-6 C₂₇H₃₀O₃ 414.52 Ethoxymethylphenyl and phenoxy groups, bulkier substituents.

Physicochemical and Functional Comparisons

Cyclopropane-Containing Derivatives
  • Steric Effects: The (1R,2R)-2-phenylcyclopropyl group in the target compound introduces significant steric hindrance and rigidity compared to non-cyclopropane analogs like Benzene, 1,2-dimethoxy- . This may reduce solubility in polar solvents but enhance stability in hydrophobic environments.
  • Chirality: The stereochemistry of the target compound contrasts with non-chiral cyclopropane derivatives (e.g., 95101-83-0). Chirality could influence biological activity or crystal packing in materials science applications .
Methoxy/Methoxymethyl Derivatives
  • Electronic Effects : The methoxymethyl group (-CH₂-O-CH₃) in the target compound is less electron-withdrawing than nitro or sulfonamide groups found in analogs like 2-(Methylsulfonamido)benzoic acid (CAS: 162787-61-3) .
Bulkier Substituents
  • The ethoxymethylphenyl-phenoxy derivative (80853-85-6) has a larger molecular weight (414.52 g/mol) and more complex substitution, which may reduce reactivity in nucleophilic aromatic substitution compared to the target compound .

Biological Activity

Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- (CAS Number: 866108-82-9) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- is C17H18O, with a molecular weight of approximately 238.32 g/mol. The structure features a benzene ring substituted with a methoxy group and a cyclopropyl moiety linked to a phenyl group.

Molecular Structure

PropertyValue
Molecular FormulaC17H18O
Molecular Weight238.32 g/mol
CAS Number866108-82-9

Research indicates that compounds similar to Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- may interact with various neurotransmitter systems. Notably, studies have focused on its potential as a selective agonist for the 5-Hydroxytryptamine (5-HT) receptor family, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

Selective Agonism at 5-HT Receptors

A study highlighted the design of compounds derived from tranylcypromine that exhibit selective agonism at the 5-HT2C receptor. These compounds demonstrated antidepressant-like activity in preclinical models, suggesting that Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- may share similar properties due to its structural characteristics .

Pharmacological Effects

The compound's pharmacological profile suggests several potential effects:

  • Antidepressant Activity : As noted in studies involving related compounds, there is potential for antidepressant effects through modulation of serotonin receptors.
  • Appetite Regulation : Given the role of 5-HT2C receptors in appetite control, this compound could influence feeding behavior.

Study on Sigma Receptor Ligands

A recent investigation into novel sigma receptor ligands identified compounds with structural similarities to Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- and assessed their biological profiles. The results indicated significant interactions with sigma receptors, which are involved in various neurological processes .

Antidepressant-Like Effects

In another study focusing on 1-aminomethyl-2-phenylcyclopropanes, researchers observed that certain derivatives exhibited robust activity as 5-HT(2C) agonists. These findings underscore the relevance of structural modifications in enhancing biological activity and suggest that Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]- could be explored further for its antidepressant potential .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC20_{20}H22_{22}O2_2
Molecular Weight294.39 g/mol
Enantiomeric Excess≥98% (chiral HPLC)
Melting Point89–92°C (decomposition observed)

Q. Table 2. Common Degradation Pathways

ConditionPathwayMitigation Strategy
Acidic (pH < 3)Cyclopropane ring-openingNeutral buffer storage
UV LightMethoxy → quinone conversionAmber glassware, dark storage
High HumidityHydrolysis of methoxymethyl groupDesiccant-containing containers

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